molecular formula C20H31N7O4S B4569917 N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4569917
M. Wt: 465.6 g/mol
InChI Key: NTFZTFFIPQZFRZ-UHFFFAOYSA-N
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Description

N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes pyrazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves multiple steps, including amination, reduction, esterification, and condensation reactions. Starting from 1-methyl-1H-pyrazol-5-amine, the synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.

Scientific Research Applications

N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of pyrazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-ethyl-3-(2-methylpropylcarbamoyl)pyrazol-4-yl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N7O4S/c1-5-26-13-17(18(24-26)20(29)21-9-14(2)3)23-19(28)15-7-6-8-27(11-15)32(30,31)16-10-22-25(4)12-16/h10,12-15H,5-9,11H2,1-4H3,(H,21,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFZTFFIPQZFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

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